molecular formula C19H20O4 B12531584 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene CAS No. 667876-29-1

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene

Cat. No.: B12531584
CAS No.: 667876-29-1
M. Wt: 312.4 g/mol
InChI Key: QHECQWBKVZMDSV-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene is an organic compound with a complex structure that includes multiple methoxy groups attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable methoxy-substituted indene precursor. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its methoxy groups and indene backbone. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene is unique due to the combination of multiple methoxy groups and the indene structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

667876-29-1

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

5-methoxy-3-(3,4,5-trimethoxyphenyl)-1H-indene

InChI

InChI=1S/C19H20O4/c1-20-14-7-5-12-6-8-15(16(12)11-14)13-9-17(21-2)19(23-4)18(10-13)22-3/h5,7-11H,6H2,1-4H3

InChI Key

QHECQWBKVZMDSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC=C2C3=CC(=C(C(=C3)OC)OC)OC)C=C1

Origin of Product

United States

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